Allocain-S

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

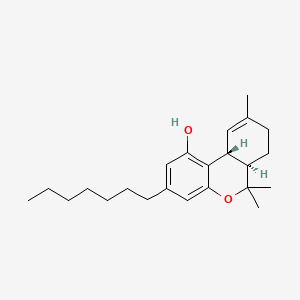

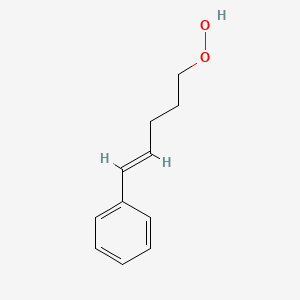

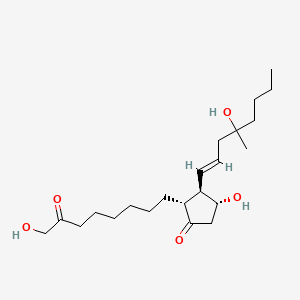

Allocain-S is a benzoate ester.

Wissenschaftliche Forschungsanwendungen

Pharmacological Action

Allocain-S demonstrates notable pharmacological properties, including acting on the central nervous system to cause paralysis in frogs and convulsions in rabbits. Its lethal dose is lower than that of cocaine and novocain, suggesting a strong effect even in small quantities. This anesthetic strength is stronger than novocain but weaker than cocaine. Additionally, this compound displays a dual action on blood vessels, causing dilation and constriction depending on the animal species. Moreover, it influences blood pressure by initially lowering it and then raising it above normal levels. Interestingly, this compound has been found to inhibit the growth of strepto- and staphylococci, indicating potential antibacterial properties. Despite its effective local anesthetic characteristics, its use has limitations due to local irritation and precipitation by tissue fluids (Kubota, 1919).

Clinical Utility in Ovarian Cancer

In a clinical context, the ALLOCATE study explored the utility of real-time targeted molecular profiling in managing ovarian cancer. It demonstrated the feasibility and usefulness of molecular profiling in routine clinical practice, identifying genomic and methylation alterations in different subtypes of ovarian cancer. This approach helped in identifying potential targeted therapies, reclassifying ovarian carcinomas, and detecting resistance mutations, thereby impacting clinical management decisions (Kondrashova et al., 2019).

Allogeneic CAR T Cell Therapy in Multiple Myeloma

This compound was involved in a study examining ALLO-715, an allogeneic chimeric antigen receptor (CAR) T cell therapy for treating relapsed/refractory multiple myeloma. This therapy, combined with ALLO-647 for lymphodepletion, demonstrated a manageable safety profile and clinical activity in the allogeneic setting. The study suggested that higher cell doses of ALLO-715 were associated with greater anti-cancer activity, providing valuable insights for further clinical applications (Mailankody et al., 2020).

Allocation of Biospecimens for Research

The allocation of scarce biospecimens, such as those related to this compound research, is a critical ethical issue. An article discussed how scientists should allocate biospecimens they do not intend to use, advocating for maximizing the social value of research. The authors provided an ethical framework for assessing the social value of proposed research projects, which could significantly impact how such valuable biospecimens are utilized in future studies (Pierson et al., 2020).

Eigenschaften

Molekularformel |

C20H25NO2 |

|---|---|

Molekulargewicht |

311.4 g/mol |

IUPAC-Name |

[2-(diethylamino)-1-phenylpropyl] benzoate |

InChI |

InChI=1S/C20H25NO2/c1-4-21(5-2)16(3)19(17-12-8-6-9-13-17)23-20(22)18-14-10-7-11-15-18/h6-16,19H,4-5H2,1-3H3 |

InChI-Schlüssel |

YOGZOJPVXCHKKZ-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(C)C(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |

Kanonische SMILES |

CCN(CC)C(C)C(C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

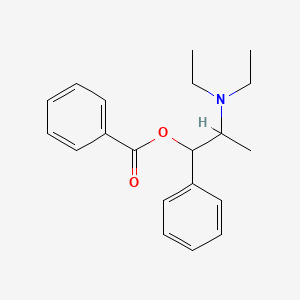

![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, [1R-(exo,exo)]-](/img/structure/B1242632.png)

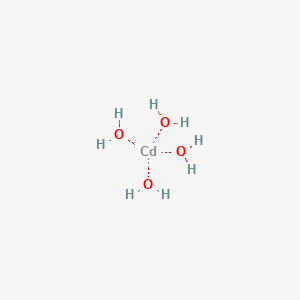

![N-[(3R,9E,15S,21E,27S)-15,27-diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+)](/img/structure/B1242633.png)

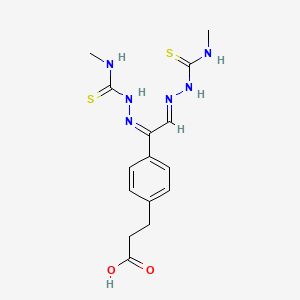

![4,7,14,16,20-Pentahydroxy-15-[(2-methylbutanoyl)oxy]-4,9-epoxycevan-3-yl 2-hydroxy-2-methylbutanoate](/img/structure/B1242647.png)

![2,2,5a,8a-Tetramethyldecahydro-2H-naphtho[1,8-bc]furan](/img/structure/B1242648.png)